3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines are diverse due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary greatly depending on the specific compound .Scientific Research Applications
Antitumor Applications
Pyrazolo[1,5-a]pyrimidines have shown promise as an antitumor scaffold . Their structural versatility allows for modifications that can enhance their interaction with cancerous cells. The compound could potentially be used to design drugs that target specific tumors or cancer pathways, leveraging its ability to inhibit tumor growth and proliferation .
Enzymatic Inhibitory Activity
These compounds also exhibit enzymatic inhibitory activity . By interfering with the function of certain enzymes, they can disrupt processes vital for the survival of pathogens or cancer cells. This makes them valuable for developing treatments for diseases where enzyme inhibition is a key therapeutic strategy .
Anti-inflammatory Properties
Pyrimidine derivatives, including our compound, have been associated with anti-inflammatory activities . They can modulate the body’s inflammatory response by affecting the expression and activities of inflammatory mediators such as prostaglandins and leukotrienes. This opens up possibilities for treatments of chronic inflammatory diseases .
Material Science
In material science, the photophysical properties of pyrazolo[1,5-a]pyrimidines are of significant interest. Their ability to emit light can be harnessed in the development of new materials for electronic displays, sensors, and other photonic devices .
Organic Synthesis
The compound serves as a versatile scaffold in organic synthesis . Its structure can be easily modified to create a wide array of derivatives, each with potential applications in pharmaceuticals, agrochemicals, and dyes .
Drug Discovery
Due to its structural characteristics, this compound is a valuable asset in drug discovery . It can be used in combinatorial library design, where a multitude of derivatives are synthesized and screened for biological activity, speeding up the discovery of new drugs .
Photoluminescence
Specific derivatives of pyrazolo[1,5-a]pyrimidines have been designed to exhibit adjustable photoluminescence . This property is crucial for applications in optoelectronics, such as the development of organic light-emitting diodes (OLEDs) and other light-emitting materials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c1-7-11(8-2-4-9(15)5-3-8)12-16-6-10(14(20)21)13(19)18(12)17-7/h2-6,17H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARRGRYSTYNILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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